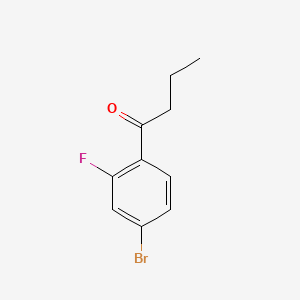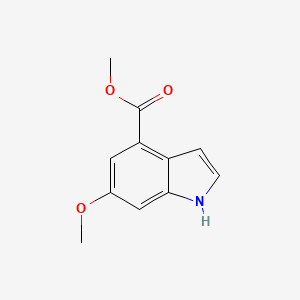![molecular formula C10H6N2S B573245 Thiazolo[5,4-g]isoquinoline CAS No. 193342-78-8](/img/structure/B573245.png)
Thiazolo[5,4-g]isoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiazolo[5,4-g]isoquinoline is a heterocyclic compound that belongs to the class of thiazoloisoquinolines. These compounds are characterized by a fused ring system that includes both a thiazole and an isoquinoline moiety. The unique structure of this compound makes it an interesting subject of study in various fields of chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Thiazolo[5,4-g]isoquinoline typically involves the reaction of dithiooxamide with aromatic aldehydes. This method is well-known for the preparation of thiazolo[5,4-d]thiazoles, but it can also be adapted to produce thiazolo[5,4-G]isoquinolines by using appropriately substituted 2-halobenzaldehydes . The reaction is catalyzed by lanthanum(III) triflate, which favors the formation of the desired isoquinoline product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to the compound’s specialized applications and relatively recent emergence in scientific research
Análisis De Reacciones Químicas
Types of Reactions
Thiazolo[5,4-g]isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms added to the structure.
Substitution: Substituted derivatives with new functional groups replacing halogen atoms.
Aplicaciones Científicas De Investigación
Thiazolo[5,4-g]isoquinoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Mecanismo De Acción
The mechanism of action of Thiazolo[5,4-g]isoquinoline involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, potentially inhibiting or activating their functions. For example, it may act as an inhibitor of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic transmission .
Comparación Con Compuestos Similares
Similar Compounds
Thiazolo[5,4-c]isoquinoline: Another isomer with a similar fused ring system but different connectivity.
Thiazolo[4,5-d]thiazole: A related compound with a thiazole-thiazole fused ring system.
Thiazolo[3,2-a]pyrimidine: A compound with a thiazole-pyrimidine fused ring system.
Uniqueness
Thiazolo[5,4-g]isoquinoline is unique due to its specific ring fusion and the presence of both thiazole and isoquinoline moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propiedades
Número CAS |
193342-78-8 |
|---|---|
Fórmula molecular |
C10H6N2S |
Peso molecular |
186.232 |
Nombre IUPAC |
[1,3]thiazolo[5,4-g]isoquinoline |
InChI |
InChI=1S/C10H6N2S/c1-2-11-5-8-3-9-10(4-7(1)8)13-6-12-9/h1-6H |
Clave InChI |
UBOHEPJDPKUPLQ-UHFFFAOYSA-N |
SMILES |
C1=CN=CC2=CC3=C(C=C21)SC=N3 |
Sinónimos |
Thiazolo[5,4-g]isoquinoline (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-Methyl-3-[6-(methylthio)hexyl]imidazolium p-Toluenesulfonate](/img/structure/B573166.png)





![8-Ethoxy-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline](/img/structure/B573181.png)
![3-Methyltetrahydro-1H-pyrrolo[2,1-c][1,4]oxazine-1,4(3H)-dione](/img/structure/B573184.png)
